(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features an indole core, a tetrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Tetrazole Ring Formation: The tetrazole ring is often formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Piperazine Derivative Synthesis: The piperazine moiety can be introduced by reacting piperazine with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the indole, tetrazole, and piperazine derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of nitro groups yields corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
Biologically, this compound has shown potential in modulating various biological pathways. It can interact with enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: shares similarities with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol.
Tetrazole-containing compounds: Similar compounds include 5-phenyltetrazole and 5-methyltetrazole, which also feature the tetrazole ring.
Uniqueness
What sets this compound apart is its combination of the indole, tetrazole, and piperazine moieties. This unique structure allows for diverse biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
1H-indol-3-yl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c29-21(18-14-22-19-9-5-4-8-17(18)19)27-12-10-26(11-13-27)15-20-23-24-25-28(20)16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEUAWZSJAZSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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